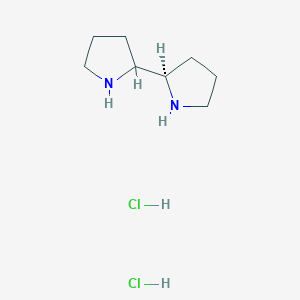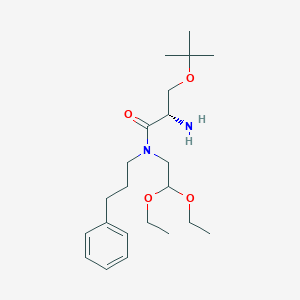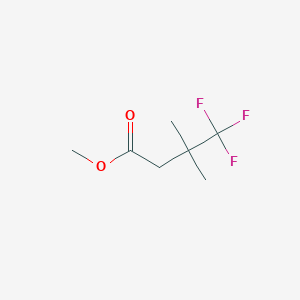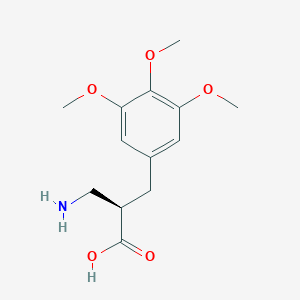
4-Methyl-2-vinylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-vinylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its vinyl and methyl substituents at the 2 and 4 positions, respectively. Thiophene derivatives, including this compound, are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylthiophene typically involves the reaction of 4-methylthiophene with vinyl magnesium bromide in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and efficiency. Additionally, the purification process involves distillation and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-vinylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
4-Methyl-2-vinylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-vinylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes. In materials science, its electronic properties are harnessed in the development of semiconductors and transistors .
Comparación Con Compuestos Similares
- 2-Methyl-5-vinylthiophene
- 2-Phenyl-5-vinylthiophene
- 2-Cyano-5-vinylthiophene
Comparison: 4-Methyl-2-vinylthiophene is unique due to its specific substituents, which impart distinct electronic and steric properties. Compared to 2-Phenyl-5-vinylthiophene, it has a lower molecular weight and different reactivity patterns. The presence of the methyl group at the 4-position also influences its chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H8S |
|---|---|
Peso molecular |
124.21 g/mol |
Nombre IUPAC |
2-ethenyl-4-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-4-6(2)5-8-7/h3-5H,1H2,2H3 |
Clave InChI |
KTUXVRCLHWLODD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
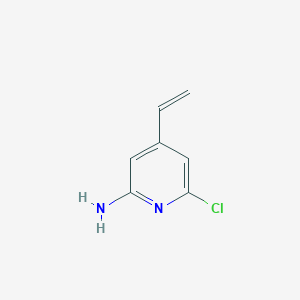
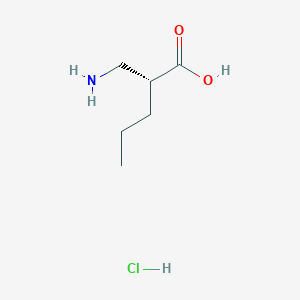
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
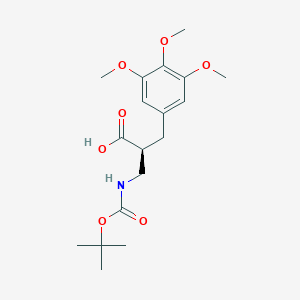
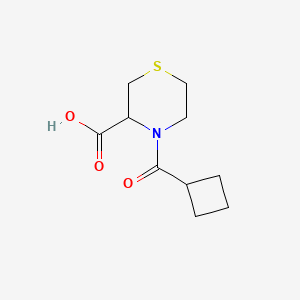
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)

